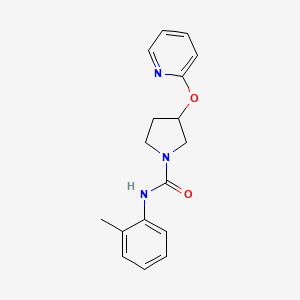

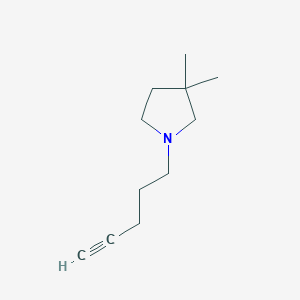

![molecular formula C19H17N3O3S B2517880 N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide CAS No. 693240-77-6](/img/structure/B2517880.png)

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide and its derivatives involves multi-step reactions. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide formation, and cyclization in the presence of carbon disulfide to yield a 5-benzyl-1,3,4-oxadiazole-2-thiol . Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring the 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral techniques. These include Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR) . The presence of the furan ring and the cyano group in the molecular structure is indicative of the potential for diverse chemical reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives can react with pyridinecarbaldehydes and 5-arylfurfural to form 5-heterylidene derivatives . Additionally, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to a Beckmann-type rearrangement, resulting in the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the oxadiazole ring and the sulfanyl group contributes to the compounds' potential biological activities. The synthesized compounds exhibit varying degrees of activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), with some showing significant activity against acetylcholinesterase . Moreover, they have been screened for antimicrobial and hemolytic activity, with several compounds demonstrating activity against selected microbial species . The anticancer activity of these compounds has also been evaluated, with some showing potent and selective cytotoxic effects against leukemia cell lines .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Research has shown that derivatives of acetamide, particularly those involving cyano and furanyl groups, have been synthesized and tested for their anticancer activities. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting potential applications of similar compounds in anticancer drug development (Horishny et al., 2021).

Antimicrobial Applications

Compounds incorporating elements of the queried chemical structure have been evaluated for their antimicrobial properties. For example, new fused thiazolo[3,2-b]triazine derivatives have been synthesized and assessed for their antimicrobial activity against various bacterial and fungal strains, indicating the potential use of similar compounds in developing new antimicrobial agents (El-Shehry et al., 2020).

Heterocyclic Chemistry

Research into the synthesis of heterocycles via sulphenylation of unsaturated amides has led to the development of novel compounds with potential applications in drug discovery and material science. This includes the generation of cyclic products such as 4,5-dihydro-1,3-oxazoles and 5,6-dihydro-4H-1,3-oxazines, showcasing the diverse chemical reactivity and potential applicability of compounds with similar structural motifs in creating complex chemical entities (Samii et al., 1987).

Antitumor Activity

Similar acetamide derivatives have been explored for their antitumor activities, with certain compounds showing promising inhibitory effects on different cancer cell lines. This underscores the importance of structural modification in acetamide derivatives for enhancing biological activities and potentially developing new antitumor drugs (Albratty et al., 2017).

Propriétés

IUPAC Name |

N-benzyl-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c20-10-15-14(16-7-4-8-25-16)9-17(23)22-19(15)26-12-18(24)21-11-13-5-2-1-3-6-13/h1-8,14H,9,11-12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKYTBZRYFGYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)